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Compound of Interest

Compound Name: Chloroacetyl chloride-13C2

CAS No.: 286367-76-8

Cat. No.: B580289

Get Quote

Executive Summary
Chloroacetyl chloride-13C2 is a bifunctional electrophile critical to the synthesis of stable

isotope tracers used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies and

chemoproteomics. Unlike simple metabolic substrates (e.g.,

C-Glucose), this reagent is rarely used as a direct biological feed. Instead, it serves as a
"Carbon Staple"—a chemical building block used to introduce a distinctive

C

-acetyl motif into drug candidates, herbicides, and metabolic probes.

This guide explores two primary workflows:

Synthesis of SIL-Tracers: Creating

C-labeled drugs (e.g., Lidocaine, Praziquantel) for metabolic flux analysis.

Chemoproteomic Profiling: Using
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C-labeled chloroacetamide warheads to map reactive cysteine residues in the proteome.

Part 1: Chemical Profile & Handling
The Reagent
Chloroacetyl chloride-13C2 is an acyl chloride where both carbon atoms are replaced by the

stable

C isotope.

Feature Specification

Formula

Cl-

CH

-

CO-Cl

Molecular Weight ~114.93 g/mol (vs. 112.94 for unlabeled)

Mass Shift
+2.0067 Da (attributable to two

C atoms)

Reactivity

Bifunctional:1.[1] Acyl Chloride (Fast reaction

with amines/alcohols).2. Alkyl Chloride (Slower

nucleophilic substitution, e.g., with

amines/thiols).

Isotopic Purity

Typically

99 atom %

C

Critical Handling Protocols
Toxicity: Highly toxic by inhalation and skin contact.[2] It is a lachrymator.

Moisture Sensitivity: Reacts violently with water to release HCl gas. All reactions must be

performed in anhydrous solvents (DCM, THF, Toluene) under inert atmosphere (
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or Ar).

Stability: Store at room temperature away from light; however, for analytical standards,

storage at -20°C in a desiccator is recommended to prevent hydrolysis.

Part 2: Application A — Synthesis of C-Labeled Drug
Tracers
The most common application of Chloroacetyl chloride-13C2 is the synthesis of drug tracers

where the chloroacetyl group is an intermediate scaffold. In these pathways, the chlorine atom

is often displaced by a secondary amine, leaving the

C

-acetyl backbone integrated into the final drug molecule.

Case Study: Synthesis of C -Lidocaine
Lidocaine is a classic example of a drug synthesized via chloroacetylation. By using

C

-Chloroacetyl chloride, researchers can produce

C

-Lidocaine to trace its metabolic clearance (e.g., formation of MEGX) without radioisotope
hazards.

Experimental Protocol
Step 1: Acylation (Introduction of Label)

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and addition

funnel. Purge with Argon.

Reagents: Dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous glacial acetic acid or toluene.

Addition: Cool to 10°C. Add Chloroacetyl chloride-13C2 (1.1 eq) dropwise over 20 minutes.
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Reaction: Stir at room temperature for 30 minutes. Add sodium acetate (aq) to buffer the HCl

generated.

Isolation: Filter the precipitate (

C

-

-chloro-2,6-dimethylacetanilide).

Step 2: Amination (Displacement of Chloride)

Reaction: Suspend the intermediate from Step 1 in toluene. Add diethylamine (3.0 eq).[3]

Reflux: Heat to reflux (80–110°C) for 4 hours. The diethylamine acts as both the nucleophile

and the base to scavenge HCl.

Workup: Cool, filter off the diethylammonium chloride salt. Extract the filtrate with 3M HCl,

basify the aqueous layer with KOH, and extract into pentane/ether.[4]

Result:

C

-Lidocaine. The chlorine is lost, but the two

C atoms remain in the linker region.

Mechanism & Visualization
The following diagram illustrates the flow of the

C label (marked in red) through the synthesis.
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Fig 1: Incorporation of 13C-label into Lidocaine. The Cl atom serves as a leaving group.
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[5]
Part 3: Application B — Chemoproteomic Profiling
(ABPP)
In drug discovery, "covalent inhibitors" often utilize a chloroacetamide "warhead" to irreversibly

bind to cysteine residues on target proteins. Chloroacetyl chloride-13C2 is used to synthesize

isotopically labeled probes for these studies.

The "Twin-Peak" Strategy
By synthesizing a probe with

C (light) and

C (heavy) reagents, researchers can perform IsoTOP-ABPP (Isotopic Tandem Orthogonal
Proteolysis-Activity Based Protein Profiling).

Light Probe: Synthesized with unlabeled Chloroacetyl chloride.

Heavy Probe: Synthesized with Chloroacetyl chloride-13C2.

Protocol: Competitive ABPP
Treatment: Treat Cell Population A with the "Light" probe and Cell Population B with the

"Heavy" probe (or vehicle vs. drug competition).

Lysis & Mixing: Lyse cells and mix lysates in a 1:1 ratio.
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Digestion: Digest proteins with Trypsin.

Enrichment: If the probe contains a biotin handle (synthesized via the acyl chloride end),

enrich peptides on streptavidin beads.

LC-MS Analysis: Analyze peptides.

Result: Cysteine-bound peptides will appear as doublets separated by 2.007 Da.

Interpretation: A 1:1 ratio indicates equal binding. A skewed ratio indicates that a

competitor drug prevented the probe from binding in one condition.

Data Interpretation: The Isotope Effect
When analyzing data from Chloroacetyl chloride-13C2 derivatives, one must account for the

Chlorine Isotope Pattern if the chlorine atom is retained in the final molecule (e.g., in an

intermediate or a specific probe).

Isotope Mass Contribution Abundance

C /

Cl (Unlabeled)

M (Base Peak) 100%

C /

Cl (Unlabeled)

M+2 ~32%

C

/

Cl (Labeled)

M+2 100%

C

/

Cl (Labeled)

M+4 ~32%
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Critical Analytical Challenge: If you mix Unlabeled and Labeled probes that still contain the

Chlorine atom, the M+2 peak of the Unlabeled probe (due to natural

Cl) will isobarically interfere with the M+2 peak of the Labeled probe (due to

C

).

Solution: High-Resolution Mass Spectrometry (HRMS) is required to resolve the mass

defect, or (more commonly) the chemistry is designed so the Chlorine is displaced (as in the

Lidocaine example), removing the

Cl interference.

Fig 2: Chemoproteomic workflow for tracing reactive cysteines using 13C-labeled probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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